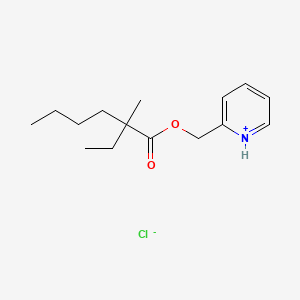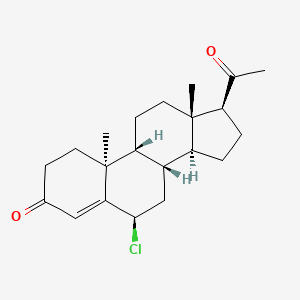![molecular formula C13H10N4O B13731930 4-[2-(2H-tetrazol-5-yl)phenyl]phenol CAS No. 150368-30-2](/img/structure/B13731930.png)
4-[2-(2H-tetrazol-5-yl)phenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2H-tetrazol-5-yl)phenyl]phenol is a compound that features a tetrazole ring attached to a biphenyl structure. Tetrazoles are known for their bioisosteric properties, which allow them to mimic carboxylic acids in pharmacological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-tetrazol-5-yl)phenyl]phenol typically involves the formation of the tetrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2H-tetrazol-5-yl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(2H-tetrazol-5-yl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mécanisme D'action
The mechanism of action of 4-[2-(2H-tetrazol-5-yl)phenyl]phenol involves its interaction with various enzymes and receptors in biological systems. The tetrazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of enzymes . This can lead to inhibition or modulation of enzyme activity, which is the basis for its antibacterial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-Tetrazol-5-yl)phenylboronic acid: Similar structure but with a boronic acid group instead of a phenol group.
2,5-Di(2H-tetrazol-5-yl)terephthalic acid: Contains two tetrazole rings and is used in the formation of metal-organic frameworks.
Uniqueness
4-[2-(2H-tetrazol-5-yl)phenyl]phenol is unique due to its combination of a tetrazole ring and a phenol group, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Propriétés
Numéro CAS |
150368-30-2 |
|---|---|
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-[2-(2H-tetrazol-5-yl)phenyl]phenol |
InChI |
InChI=1S/C13H10N4O/c18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-14-16-17-15-13/h1-8,18H,(H,14,15,16,17) |
Clé InChI |
AGAGBJLFXRVHGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)

![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)








